molecular formula C23H17F3N2O B3035365 benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether CAS No. 318951-47-2

benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether

Cat. No.: B3035365
CAS No.: 318951-47-2
M. Wt: 394.4 g/mol
InChI Key: XCVSSXFAIYQSIQ-UHFFFAOYSA-N
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Description

Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether typically involves the reaction of chalcone derivatives with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent. The resulting pyrazoline is then subjected to further reactions to introduce the trifluoromethyl group and the benzyl ether moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline or pyrazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline or pyrazolidine derivatives.

Scientific Research Applications

Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, increasing its biological activity. The pyrazole ring interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the benzyl ether moiety but shares the pyrazole core and trifluoromethyl group.

    Benzyl 1,5-diphenyl-3-methyl-1H-pyrazol-4-yl ether: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether is unique due to the presence of both the trifluoromethyl group and the benzyl ether moiety. The trifluoromethyl group enhances its biological activity and stability, while the benzyl ether moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

1,5-diphenyl-4-phenylmethoxy-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O/c24-23(25,26)22-21(29-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)28(27-22)19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVSSXFAIYQSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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